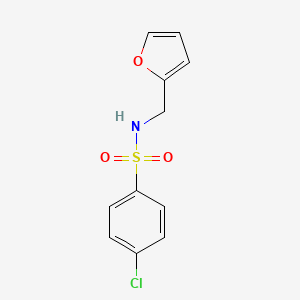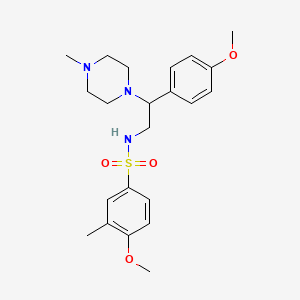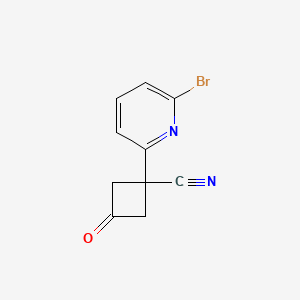
4-chloro-N-(2-furylmethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(2-furylmethyl)benzenesulfonamide is a chemical compound with the molecular formula C11H10ClNO3S . It is also known by the synonyms AURORA 22723 and Benzenesulfonamide, 4-chloro-N-(2-furanylmethyl)- .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a chloro group and a sulfonamide group. The sulfonamide group is further substituted with a furylmethyl group .Wirkmechanismus
The mechanism of action of 4-Chloro-N-(2-furylmethyl)benzenesulfonamide is not fully understood. However, it is believed to act as a proton donor, allowing it to interact with various molecules and catalyze reactions. It is also believed to act as an inhibitor of enzymes, which can interfere with the metabolism of certain compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the metabolism of the neurotransmitter acetylcholine. In addition, it has been shown to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of certain neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
4-Chloro-N-(2-furylmethyl)benzenesulfonamide has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is soluble in water and ethanol, and can be used in a variety of organic synthesis reactions. A limitation is that it is corrosive and can cause skin irritation, so it should be handled with caution.
Zukünftige Richtungen
There are several potential future directions for research on 4-Chloro-N-(2-furylmethyl)benzenesulfonamide. One potential direction is to further explore its potential applications in drug delivery and biotechnology. Additionally, further research could be done to explore its mechanism of action and biochemical and physiological effects. Finally, research could be done to explore the potential toxicity of the compound, as well as its potential uses in other areas of organic synthesis.
Synthesemethoden
4-Chloro-N-(2-furylmethyl)benzenesulfonamide is synthesized by the reaction of 4-chlorobenzene-sulfonyl chloride and 2-furylmethanol in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is carried out in an aqueous medium at a temperature of 80°C and a pressure of 1 bar. The yield of the reaction is typically in the range of 70-80%.
Wissenschaftliche Forschungsanwendungen
4-Chloro-N-(2-furylmethyl)benzenesulfonamide has been used in a variety of scientific research applications. It has been used in the synthesis of a range of organic compounds, including pharmaceuticals, agrochemicals, and biochemicals. It has also been studied for its potential applications in drug delivery and biotechnology. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and biochemicals.
Eigenschaften
IUPAC Name |
4-chloro-N-(furan-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3S/c12-9-3-5-11(6-4-9)17(14,15)13-8-10-2-1-7-16-10/h1-7,13H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMUXVUZSPFNQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2916063.png)
![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopentanecarboxamide](/img/structure/B2916064.png)
![7-[(4-Chlorophenyl)methyl]-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2916068.png)

![2,4-dimethyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)thiazole-5-carboxamide](/img/structure/B2916075.png)
![(1R,2R,4R,5R)-5-Aminobicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride](/img/structure/B2916076.png)



![N-[1-(4-fluorophenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2916080.png)
![(1S)-1-[1-(Oxetan-3-yl)triazol-4-yl]ethanol](/img/structure/B2916082.png)
![2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide](/img/structure/B2916084.png)